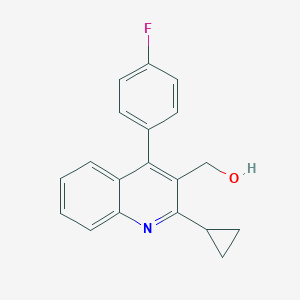

(2-环丙基-4-(4-氟苯基)喹啉-3-基)甲醇

描述

The compound (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are components of various medicinal agents. The specific structure of this compound suggests potential biological activity, given the presence of a cyclopropyl group and a fluorophenyl ring.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is the regioselective synthesis of quinolin-8-ols, which involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes. This process proceeds via alkylideneaminyl radical intermediates generated by single electron transfer . Although the paper does not directly discuss the synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, the methodology could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The presence of a cyclopropyl group and a fluorophenyl group in the compound would likely influence its electronic properties and steric hindrance, potentially affecting its biological activity and binding affinity to biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The study on the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors provides insight into the reactivity of cyclopropyl groups . Although the paper focuses on the inhibition mechanism involving cyclopropanol, it suggests that cyclopropylmethanol behaves as a substrate and is oxidized without ring-opening. This indicates that the cyclopropyl group in the compound of interest may also undergo similar oxidation reactions without ring-opening, which could be relevant in its biological activity or metabolism.

Physical and Chemical Properties Analysis

科学研究应用

在高胆固醇血症治疗中的应用

化合物(2-环丙基-4-(4-氟苯基)喹啉-3-基)甲醇被认为是匹伐他汀生产过程中的杂质,匹伐他汀是一种有效的HMG-CoA还原酶抑制剂。 匹伐他汀用于治疗高胆固醇血症(胆固醇升高)和预防心血管疾病 .

晶体学研究

该化合物在不对称单元中以两种独立的分子形式结晶,这已在晶体学研究中得到证实。 这些研究对于理解化学化合物的分子和结构特性至关重要 .

荧光苯乙烯衍生物的合成

它是合成新型延伸荧光苯乙烯衍生物的前体。 这些衍生物由(E)-3-(2-环丙基-4-(4-氟苯基)喹啉-3-基)丙烯醛合成,该丙烯醛包含一个喹啉环,在4位上有一个4-氟苯基环作为电子给体,不同的活性亚甲基化合物作为电子受体,通过传统的Knoevenagel缩合反应合成 .

安全和危害

The safety information for “(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

作用机制

Target of Action

It is known that this compound is used as an intermediate in the production of pitavastatin , a drug that primarily targets HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.

Mode of Action

Given its use in the synthesis of pitavastatin , it can be inferred that it may share a similar mechanism. Pitavastatin inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .

Biochemical Pathways

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol likely affects the mevalonate pathway, given its role in the synthesis of Pitavastatin . By inhibiting the HMG-CoA reductase enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol .

Pharmacokinetics

As an intermediate in the production of pitavastatin , its pharmacokinetic properties may be influenced by the final drug formulation and administration route.

Result of Action

As an intermediate in the production of pitavastatin , its ultimate effect would be the reduction of cholesterol levels in the body .

属性

IUPAC Name |

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDBNPUFMDGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431270 | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121660-11-5 | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121660-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the structural characterization of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol?

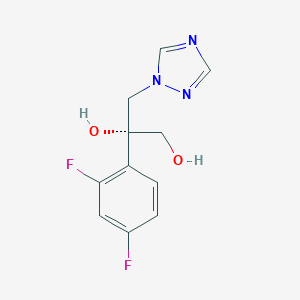

A1: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is an organic compound with the molecular formula C19H16FNO and a molecular weight of 293.33 g/mol. [] The molecule consists of a quinoline ring system substituted with a cyclopropyl group at the 2-position, a 4-fluorophenyl group at the 4-position, and a methanol group at the 3-position. Crystallographic studies revealed that this compound crystallizes with two independent molecules in the asymmetric unit, showcasing different dihedral angles between the quinoline, benzene, and cyclopropane rings. []

Q2: How is (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol related to the drug NK-104?

A2: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is identified as a process-related impurity of the phenylquinoline derivative NK-104, a lipid-lowering agent. [] This means it can arise during the synthesis or manufacturing of NK-104. Understanding the formation and potential impact of this impurity is crucial for ensuring the quality and safety of NK-104. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)